molecular formula C8H8O4 B1673346 Homogentisic acid CAS No. 451-13-8

Homogentisic acid

Cat. No.: B1673346
CAS No.: 451-13-8
M. Wt: 168.15 g/mol
InChI Key: IGMNYECMUMZDDF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Homogentisic acid (HGA) is an intermediate in the catabolism of aromatic amino acids such as phenylalanine and tyrosine . Its primary target is the enzyme 4-hydroxyphenylpyruvate dioxygenase . This enzyme acts upon 4-hydroxyphenylpyruvate (produced by transamination of tyrosine) to yield homogentisate .

Mode of Action

HGA interacts with its target enzyme, 4-hydroxyphenylpyruvate dioxygenase, to produce homogentisate . This interaction is a crucial step in the catabolism of aromatic amino acids . HGA also has innate activity against Gram-positive and Gram-negative bacteria .

Biochemical Pathways

HGA is involved in the tyrosine degradation pathway . It is produced from 4-hydroxyphenylpyruvate by the action of 4-hydroxyphenylpyruvate dioxygenase . If active and present, the enzyme homogentisate 1,2-dioxygenase further degrades HGA to yield 4-maleylacetoacetic acid .

Pharmacokinetics

It is known that hga accumulates in individuals with a deficiency in the enzyme this compound 1,2-dioxygenase, typically due to a mutation . This leads to a condition known as alkaptonuria .

Result of Action

The accumulation of HGA leads to a darkening of the urine and deposits in connective tissues, causing a debilitating arthritis . This is a result of the failure of the enzyme this compound 1,2-dioxygenase in the degradative pathway of tyrosine, consequently associated with alkaptonuria .

Action Environment

The action of HGA can be influenced by environmental factors. For instance, in the biosynthesis of tocopherols (vitamin E) in higher plants, the formation of homogentisate from 4-hydroxyphenylpyruvate occurs in a reaction catalyzed by the enzyme homogentisate phytyl transferase . This process takes place mainly in plastids and can be affected by abiotic stresses .

Safety and Hazards

Homogentisic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Homogentisic acid has innate activity against Gram-positive and Gram-negative bacteria, which was lost following conversion into the degradation product benzoquinone acetic acid (BQA). Despite an absence of haemolytic activity, the compound was cytotoxic to human HepG2 cells. Therefore, the antibacterial activity and in vitro safety profile of HGA render it more suitable for use as a topical agent or for inclusion in a small-molecule medicinal chemistry program . As the structure and function of fungal melanin and modified melanin are further studied, more functional properties and bioactivities are expected to be discovered for a wide range of applications in the future .

Biochemical Analysis

Biochemical Properties

Homogentisic acid is produced when the enzyme 4-hydroxyphenylpyruvate dioxygenase acts upon 4-Hydroxyphenylpyruvate, which is produced by the transamination of tyrosine . This biochemical reaction is part of the catabolic pathway of tyrosine and phenylalanine . This leads to the accumulation of this compound in the body .

Cellular Effects

The accumulation of this compound in the body can have various effects on cells and cellular processes. Over many years, this compound slowly builds up in tissues throughout the body, including the cartilage, tendons, bones, nails, ears, and heart . This accumulation can lead to a range of health problems over time . For example, it can cause joint problems similar to the early symptoms of osteoarthritis . It can also lead to discoloration of the skin and other tissues, causing them to turn a dark color .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes and biomolecules. As mentioned earlier, it is produced in a reaction catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase . In individuals with alkaptonuria, the enzyme this compound 1,2-dioxygenase, which normally breaks down this compound, does not work properly . This leads to the accumulation of this compound in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the accumulation of this compound in tissues can lead to long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the catabolic pathway of aromatic amino acids such as phenylalanine and tyrosine . It is produced when the enzyme 4-hydroxyphenylpyruvate dioxygenase acts upon 4-Hydroxyphenylpyruvate . In individuals with alkaptonuria, the enzyme this compound 1,2-dioxygenase, which further degrades this compound, does not work properly .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homogentisic acid can be synthesized through the oxidation of 4-hydroxyphenylacetic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . Another method involves the enzymatic conversion of 4-hydroxyphenylpyruvate to this compound using the enzyme 4-hydroxyphenylpyruvate dioxygenase .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast that naturally produce this compound are cultured under optimized conditions to maximize yield. The compound is then extracted and purified from the fermentation broth .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Homogentisic acid is similar to other phenolic acids such as gentisic acid and 4-hydroxyphenylacetic acid. its unique role as an intermediate in the catabolism of aromatic amino acids and its association with alkaptonuria distinguish it from these compounds . Similar compounds include:

This compound’s unique involvement in metabolic pathways and its medical significance make it a compound of great interest in various fields of research.

Properties

IUPAC Name

2-(2,5-dihydroxyphenyl)acetic acid
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InChI

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)
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InChI Key

IGMNYECMUMZDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)O)O
Source PubChem
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Molecular Formula

C8H8O4
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DSSTOX Substance ID

DTXSID1060005
Record name 2,5-Dihydroxybenzeneacetic acid
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Molecular Weight

168.15 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Homogentisic acid
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Solubility

850 mg/mL at 25 °C
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Vapor Pressure

0.00000082 [mmHg]
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CAS No.

451-13-8, 71694-00-3
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Melting Point

153 °C
Record name Homogentisic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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